7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties.
The compound is identified by the Chemical Abstracts Service number 1190320-09-2 and has a molecular formula of . It exhibits a molecular weight of approximately 215.023 g/mol. As a member of the pyrrolopyridine family, it is classified as a heterocyclic compound, which includes nitrogen atoms within its ring structure, contributing to its unique chemical properties and reactivity .
The synthesis of 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The reaction conditions for bromination generally include:
7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine features a bicyclic structure that combines a pyrrole ring fused with a pyridine ring. The presence of bromine and fluorine substituents significantly influences its electronic properties and reactivity.
7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions used in each reaction .
The mechanism of action for 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine primarily revolves around its interaction with biological targets, particularly in cancer research. The compound has been shown to inhibit certain signaling pathways that are crucial for cell proliferation and survival.
Upon binding to specific receptors or enzymes, it can block downstream signaling pathways, leading to reduced cell growth and potential apoptosis in cancer cells. This mechanism is quantitatively assessed through various biochemical assays that measure cell viability in response to growth factors in the presence of the compound .
The compound exhibits stability under normal laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
Pyrrolo[3,2-c]pyridine represents a privileged bicyclic heterocyclic scaffold in modern drug discovery, characterized by a fused pyrrole and pyridine ring system. This architecture confers unique electronic properties and hydrogen-bonding capabilities essential for molecular recognition in biological systems. The scaffold's inherent planarity allows optimal interaction with flat binding pockets common in enzymatic active sites, particularly kinases, while its electron-deficient nature enables π-stacking interactions with aromatic amino acid residues. The distinct dipole moment arising from the asymmetric nitrogen distribution further enhances binding specificity to protein targets. Within this structural framework, strategic halogenation transforms the core from a passive structural element into a pharmacologically active entity with tailored properties for targeted cancer therapies [1] [2].
Systematic naming of 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine follows IUPAC conventions, with numbering placing the bridgehead nitrogen at position 1. The pyrrole ring incorporates positions 1-4 and 7a, while the pyridine ring spans positions 4-7 and 7a. The molecular formula C₇H₄BrFN₂ (MW: 215.02 g/mol) reflects the substitution pattern where bromine occupies position 7 and fluorine position 3. This specific halogen placement creates orthogonal electronic effects critical for bioactivity: the electron-withdrawing fluorine at C3 increases the scaffold's overall electron deficiency, enhancing interactions with electron-rich enzyme regions, while the bulky bromine at C7 provides both steric constraints and a polarizable halogen bond donor site. The hydrogen-bond-donating capability of the pyrrolic NH (position 1) remains unaltered, serving as a crucial anchor point for target binding [1] [2] .
Table 1: Structural and Electronic Properties of 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Property | Value/Description | Biological Significance |
---|---|---|
Molecular Formula | C₇H₄BrFN₂ | Determines drug-likeness parameters |
Molecular Weight | 215.02 g/mol | Impacts membrane permeability |
Canonical SMILES | FC1=CNC2=C1C(Br)=CN=C2 | Predicts potential interaction sites |
Hydrogen Bond Donors | 1 (NH group) | Critical for target protein anchoring |
Hydrogen Bond Acceptors | 3 (2 ring N, F substituent) | Enhances solubility and binding |
Halogen Placement | Br at C7, F at C3 | Balances steric and electronic effects |
The stereoelectronic influence of halogen placement is further evidenced when comparing positional isomers. For instance, 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190320-09-2) exhibits reversed electronic properties despite identical molecular weight (215.02 g/mol) [7]. Similarly, 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1352394-94-5) demonstrates how ring fusion variations (pyrrolo[2,3-c] vs. pyrrolo[3,2-c]) create distinct pharmacophores . These subtle differences profoundly impact target selectivity and drug metabolism profiles.
The exploration of pyrrolopyridine scaffolds in medicinal chemistry began in earnest during the 1990s as researchers sought kinase inhibitors with improved selectivity profiles over traditional quinoline-based compounds. Early work focused on unsubstituted 1H-pyrrolo[3,2-c]pyridine derivatives, which demonstrated promising but modest kinase affinity due to insufficient electron withdrawal. The strategic introduction of halogens addressed this limitation, beginning with monohalogenated analogs. Researchers observed that monobromination significantly enhanced potency against Src-family kinases, while monofluorination improved metabolic stability and blood-brain barrier penetration. This evolution culminated in the synthesis of dihalogenated derivatives, with 7-bromo-3-fluoro emerging as a particularly optimized pattern [1] [4].
The development pathway reveals critical milestones: initial lead identification through screening of heterocyclic libraries revealed the unsubstituted core's moderate kinase affinity; structure-activity relationship (SAR) exploration demonstrated that C7 bromination boosted potency 3-5 fold against VEGFR2 and FGFR1 kinases; and metabolic optimization revealed that C3 fluorine incorporation reduced CYP-mediated deactivation while maintaining target affinity. This iterative optimization produced compounds with IC₅₀ values below 100 nM for specific oncokinases, representing a 100-fold improvement over first-generation pyrrolopyridines [2] [7].
7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a versatile precursor for synthesizing advanced kinase inhibitors with multi-targeted profiles against oncogenic pathways. The C7 bromide functionality enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce diverse aromatic, heteroaromatic, or alkyne substituents that extend into kinase hydrophobic pockets. Simultaneously, the C3 fluorine provides an electron-withdrawing effect that precisely modulates the electron density of adjacent nitrogen atoms, optimizing hydrogen-bond acceptor strength for key interactions with kinase hinge regions. This dual functionality permits systematic exploration of structure-activity relationships while maintaining favorable physicochemical properties [1] [4].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5